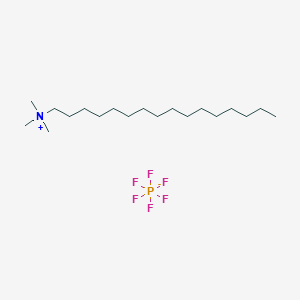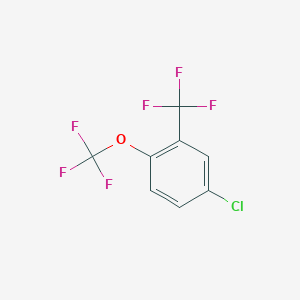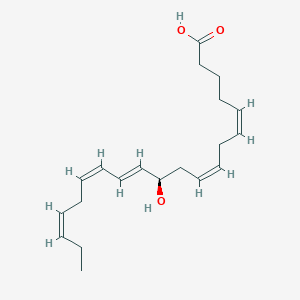![molecular formula C11H6Br2N2O B012169 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol CAS No. 101927-49-5](/img/structure/B12169.png)
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes a pyridoindole core with bromine atoms at positions 5 and 7 and a hydroxyl group at position 6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol typically involves the bromination of a suitable indole precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The hydroxyl group can be introduced through a subsequent hydroxylation step using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Sodium methoxide in methanol for methoxy substitution or sodium azide in DMF for azide substitution.
Major Products Formed
Oxidation: Formation of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-one.
Reduction: Formation of 9H-pyrido[3,4-b]indol-6-ol.
Substitution: Formation of 5,7-dimethoxy-9H-pyrido[3,4-b]indol-6-ol or 5,7-diazido-9H-pyrido[3,4-b]indol-6-ol.
科学的研究の応用
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The bromine atoms and hydroxyl group may play a role in binding to these targets, leading to inhibition or activation of specific pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
6-hydroxy-β-carboline: Similar structure but lacks bromine atoms.
6-hydroxynorharman: Another indole derivative with a hydroxyl group but different substitution pattern.
Uniqueness
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol is unique due to the presence of bromine atoms at positions 5 and 7, which can significantly influence its chemical reactivity and biological activity. The combination of bromine atoms and a hydroxyl group makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
101927-49-5 |
|---|---|
分子式 |
C11H6Br2N2O |
分子量 |
341.99 g/mol |
IUPAC名 |
5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C11H6Br2N2O/c12-6-3-7-9(10(13)11(6)16)5-1-2-14-4-8(5)15-7/h1-4,15-16H |
InChIキー |
UNIUKKWPGRGSRQ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C3=C(C(=C(C=C3N2)Br)O)Br |
正規SMILES |
C1=CN=CC2=C1C3=C(C(=C(C=C3N2)Br)O)Br |
Key on ui other cas no. |
101927-49-5 |
同義語 |
7-bromoeudistomine D bromo-eudistomin D |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)







![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B12111.png)
![[2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] dihydrogen phosphate](/img/structure/B12114.png)
![(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid](/img/structure/B12116.png)

